2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine
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Overview
Description
2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-B]pyridine core.
Introduction of the Adamantane Moiety: The adamantane group is introduced through a substitution reaction, often using adamantyl halides in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring is attached via a nucleophilic substitution reaction, where the piperazine acts as a nucleophile.
Final Coupling: The final step involves coupling the piperazine derivative with the thieno[2,3-B]pyridine core under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar piperazine and pyridine structure but differs in the substituents attached to the core.
Ethyl 4-{[5-(Adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate: Another compound with an adamantane and piperazine moiety, but with different functional groups and core structure.
Uniqueness
2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine is unique due to its combination of the adamantane moiety, piperazine ring, and thieno[2,3-B]pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H32N4OS |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone |
InChI |
InChI=1S/C24H32N4OS/c1-13-7-14(2)26-23-19(13)20(25)22(30-23)24(29)28-5-3-27(4-6-28)21-17-9-15-8-16(11-17)12-18(21)10-15/h7,15-18,21H,3-6,8-12,25H2,1-2H3 |
InChI Key |
KYNBPQYCEWNPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCN(CC3)C4C5CC6CC(C5)CC4C6)N)C |
Origin of Product |
United States |
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